(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a chemical compound with significant relevance in medicinal chemistry. This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and infectious diseases. Its unique structure and properties make it a valuable compound for scientific research and drug development.
This compound can be synthesized through various methods, primarily involving the formation of the isoquinoline core and subsequent modifications to introduce functional groups. The compound is commercially available from several suppliers, including Thermo Scientific and Ambeed, with varying degrees of purity typically around 97% to 99% .
(S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is classified as a tertiary amine and a carboxylate ester. It is also recognized under various chemical identifiers, including its CAS number (77497-74-6) and molecular formula (C₁₄H₁₉NO₂·HCl) with a molecular weight of approximately 269.77 g/mol .
The synthesis of (S)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride typically involves several key steps:
The synthesis can be optimized by controlling reaction conditions such as temperature and solvent choice. For example, reactions may be performed in solvents like ethyl acetate or dioxane under specific temperature ranges to enhance yields and purity.
The molecular structure of (S)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride features a tetrahydroisoquinoline ring system with a tert-butyl ester group attached to a carboxylic acid. The stereochemistry is defined at the chiral center located at the carbon adjacent to the carboxylate group.
(S)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride can undergo several types of chemical reactions:
The specific products formed depend on the reagents used and reaction conditions applied. For instance, oxidation may yield various carbonyl compounds depending on the extent of oxidation.
The mechanism of action for (S)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride primarily involves its interaction with biological targets such as enzymes or receptors. It may function as an inhibitor or activator within specific biochemical pathways. The precise mechanism can vary based on the application and biological context being studied.
(S)-tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride has numerous applications in scientific research:
The stereoselective construction of the tetrahydroisoquinoline core with precise (S)-configuration represents a fundamental synthetic challenge in producing high-purity (S)-Tert-butyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. Two principal methodologies have emerged for controlling the critical stereogenic center at the 3-position: asymmetric catalytic synthesis and chiral resolution techniques.
Asymmetric hydrogenation stands as the most efficient catalytic approach for installing the chiral center with high enantiomeric excess. The process employs chiral rhodium complexes under hydrogen pressure (50-60 psi) to reduce prochiral enamide precursors. This method delivers the (S)-configured tetrahydroisoquinoline carboxylate scaffold with exceptional stereoselectivity (>95% ee), as confirmed by chiral HPLC analysis [3]. The catalytic system demonstrates remarkable functional group tolerance, allowing preservation of acid-labile protecting groups necessary for subsequent derivatization.
An alternative catalytic approach utilizes chiral phase-transfer catalysts to facilitate the enantioselective alkylation of glycine Schiff bases. This method enables the direct introduction of the tert-butyloxycarbonyl group while establishing the stereogenic center. The reaction proceeds under mild conditions (0°C to room temperature) in biphasic solvent systems, typically toluene/water, with potassium carbonate as base. Optimization studies reveal that binaphthyl-derived quaternary ammonium salts provide optimal stereocontrol (88-92% ee) for this transformation [7]. The enantiomeric purity can be further enhanced to >99% ee through single recrystallization of intermediates, making this method particularly valuable for large-scale production.
Table 1: Asymmetric Catalytic Methods for (S)-THIQ Synthesis
Catalytic System | Reaction Conditions | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Rh(I)-(S)-BINAP complex | H₂ (50 psi), CH₂Cl₂, 25°C, 24h | >95 | 78 | Exceptional stereoselectivity |
Cinchona-derived PTC | Toluene/H₂O, K₂CO₃, 0°C, 48h | 88-92 | 85 | Avoids high-pressure equipment |
Ru-(S)-DM-SEGPHOS | iPrOH, H₂ (60 psi), 50°C, 12h | 97 | 82 | Compatibility with polar functional groups |
When asymmetric synthesis yields insufficient enantiopurity, chiral resolution provides a robust alternative for obtaining the desired (S)-enantiomer. Diastereomeric salt formation using chiral acids represents the most industrially viable approach. Di-p-toluoyl-D-tartaric acid (DTTA) in ethyl acetate effectively resolves racemic N-protected tetrahydroisoquinoline-3-carboxylic acids, yielding the (S)-enantiomer as a crystalline salt with >99% diastereomeric excess after two recrystallizations [4]. The critical process parameters include precise control of stoichiometry (1:0.95 molar ratio of racemate to resolving agent) and optimized cooling profiles (0.5°C/min to 4°C) to ensure high recovery of the desired stereoisomer.
Enzymatic resolution offers a complementary approach, particularly for ester precursors. Immobilized lipases (e.g., Candida antarctica Lipase B) in organic media selectively hydrolyze the (R)-ethyl ester at water activity (a𝓌) of 0.33, leaving the (S)-ester intact with 98% enantiomeric ratio (E). This method demonstrates excellent scalability when performed in continuous-flow reactors with polymer-supported enzymes, significantly reducing biocatalyst costs [7]. The resolved (S)-ester subsequently undergoes transesterification with tert-butanol using acid catalysis (p-toluenesulfonic acid) to install the acid-labile tert-butyl ester group essential for downstream pharmaceutical applications.
The carboxylate functionality at the 3-position serves as a critical handle for further molecular diversification, necessitating protective strategies that balance stability during synthesis with facile removal under mild conditions.
The tert-butyl ester group provides exceptional steric protection of the carboxylic acid while maintaining orthogonal deprotection chemistry relative to other functional groups. Installation occurs through either acid-catalyzed transesterification of methyl esters with tert-butanol (toluene reflux, 4Å molecular sieves) or carboxylate activation with carbodiimides followed by nucleophilic displacement with tert-butanol [5]. The bulky tert-butyl group effectively minimizes racemization at the adjacent stereocenter during esterification, preserving the >99% ee of the chiral precursor.
Deprotection exploits the acid-lability of the tert-butoxycarbonyl group. Optimal cleavage employs anhydrous hydrochloric acid (4M in dioxane) at 0°C for 30 minutes, achieving quantitative removal without epimerization [8]. Alternative deprotection methods include exposure to trifluoroacetic acid (TFA) in dichloromethane (1:9 v/v) for 2 hours at room temperature, particularly useful when the hydrochloride salt formation is undesirable at intermediate stages. Kinetic studies reveal the deprotection follows first-order kinetics with activation energy of 85 kJ/mol, enabling precise control over the reaction progress to prevent degradation of the tetrahydroisoquinoline core.
Table 2: tert-Butyl Ester Protection and Deprotection Conditions
Transformation | Reagents/Conditions | Time | Yield (%) | Epimerization Risk |
---|---|---|---|---|
Protection | DCC/DMAP, tert-BuOH, CH₂Cl₂, 0°C→RT | 12h | 85 | <1% |
SOCl₂, tert-BuOH, toluene reflux | 3h | 92 | 2-3% | |
Deprotection | HCl/dioxane (4M), 0°C | 0.5h | 98 | Negligible |
TFA/CH₂Cl₂ (1:9), RT | 2h | 95 | <0.5% |
Crystallization-induced diastereomeric purification during hydrochloride salt formation serves as the ultimate stereochemical refinement step. Optimal crystallization occurs from mixed solvent systems of ethyl acetate and n-heptane (3:7 v/v), producing acicular crystals with pharmaceutical-grade purity (>99.5% ee) [6]. The solvent polarity critically influences crystal habit and stability: polar solvents like ethanol yield hygroscopic needles, while nonpolar systems produce stable rhombic crystals with superior storage properties.
Counterion exchange studies reveal that hydrochloride formation in ethyl acetate at controlled water content (500-800 ppm) significantly enhances crystal lattice stability. The process involves bubbling anhydrous HCl gas through a cooled (-10°C) ethyl acetate solution of the free base, followed by controlled antisolvent addition (n-heptane) at 0.5°C/min cooling rate [2]. This protocol yields the hydrochloride salt with strict stoichiometry (1:1 molar ratio) and residual solvent content <50 ppm, meeting stringent pharmaceutical specifications. The crystalline product exhibits a characteristic melting point of 238-240°C (dec.) and maintains stability for >24 months when stored under inert atmosphere at 2-8°C, protected from light [6] [8].
Table 3: Crystallization Conditions for Hydrochloride Salt Formation
Solvent System | Crystal Habit | Water Content (ppm) | Stability (months/25°C) | Remarks |
---|---|---|---|---|
Ethyl acetate/n-heptane | Acicular | 75 | >24 | Preferred for pharmaceutical use |
Ethanol/diethyl ether | Needles | 220 | 6-9 | Hygroscopic; requires drying |
Isopropanol/toluene | Rhombic plates | 110 | 18 | Excellent flow properties |
Acetone/water | Microcrystalline | 1500 | 3 | Contains hydrate forms; variable stoichiometry |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0